6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Overview

Description

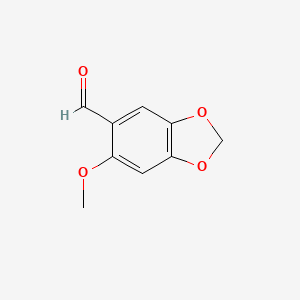

6-Methoxy-1,3-benzodioxole-5-carbaldehyde (CAS: 5780-00-7), also known as 6-methoxypiperonal, is a benzodioxole derivative featuring a methoxy group at position 6 and a formyl group at position 3. This compound is structurally related to piperonal (1,3-benzodioxole-5-carbaldehyde) but distinguished by its methoxy substitution. It is primarily used in synthetic chemistry as an intermediate for bioactive molecules, including quinoline hybrids and antimitotic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-4,5-Methylenedioxybenzaldehyde involves the bromination of piperonal with bromine in acetic acid, followed by refluxing the resulting 2-bromo-4,5-methylenedioxybenzaldehyde with sodium methoxide and copper bromide . Another method includes the nitration of piperonal to 6-nitropiperonal, reduction to the aminoaldehyde, and diazotization to 2-hydroxy-4,5-methylenedioxybenzaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,5-Methylenedioxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methylenedioxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 2-Methoxy-4,5-Methylenedioxybenzoic acid.

Reduction: 2-Methoxy-4,5-Methylenedioxybenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is primarily utilized in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features enable it to participate in chemical reactions that yield biologically active compounds.

Case Study:

A study highlighted the synthesis of derivatives from this compound that exhibited significant anti-inflammatory properties. Researchers synthesized a series of compounds based on this compound and tested their efficacy in vitro and in vivo, demonstrating promising results against inflammation markers .

Flavor and Fragrance Industry

Aromatic Properties:

The compound's unique aromatic characteristics make it valuable in the flavor and fragrance industry. It is used to enhance the scent profiles of perfumes and food additives.

Application Insights:

In formulations, this compound contributes to the complexity of fragrances, providing a sweet and floral note that is desirable in many products. Its use has been documented in several commercial fragrance formulations.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material in chromatography. It aids laboratories in accurately analyzing complex mixtures.

Usage Example:

Laboratories utilize this compound for calibration purposes in high-performance liquid chromatography (HPLC), ensuring reliable results when analyzing samples for various analytes .

Material Science

Development of Novel Materials:

The compound contributes to material science by facilitating the creation of polymers with specific functional properties.

Research Findings:

Recent studies have explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. Such advancements are crucial for developing high-performance materials for industrial applications.

Biochemical Research

Role in Biochemical Assays:

In biochemical research, this compound is instrumental in various assays that help elucidate enzyme activities and interactions within biological systems.

Experimental Evidence:

Research has demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways. For example, studies showed its potential to modulate enzyme activity related to oxidative stress responses in cellular models .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Promising anti-inflammatory derivatives synthesized |

| Flavor and Fragrance | Enhancer for perfumes and food additives | Contributes floral notes to fragrance formulations |

| Analytical Chemistry | Standard reference material in chromatography | Ensures accurate analysis in HPLC |

| Material Science | Development of functional polymers | Improved mechanical properties observed |

| Biochemical Research | Enzyme activity assays | Modulates oxidative stress-related enzyme activity |

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-Methylenedioxybenzaldehyde is not fully understood. it is known to interact with various enzymes and signaling pathways in the body. For example, it can undergo metabolic transformations to form active metabolites that may exert biological effects . These interactions can influence cellular processes and potentially lead to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of benzodioxole carbaldehydes are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzodioxole Carbaldehydes

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (Br, CF₃): Bromine at position 6 () enhances electrophilicity, facilitating nucleophilic substitution reactions. The trifluoromethyl group in significantly improves lipophilicity and bioactivity, making it valuable in agrochemicals and fluorinated drugs .

- Methoxy Groups: While a single methoxy group (as in the parent compound) is sufficient for antimitotic activity, additional methoxy groups (e.g., 6,7-dimethoxy in ) may reduce potency due to steric hindrance .

- Hydroxy Group: The 6-hydroxy derivative () exhibits pH-dependent reactivity but is critical for synthesizing HIV-1 integrase inhibitors .

Biological Activity

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 180.16 g/mol. Its structure features a benzodioxole moiety with a methoxy group and an aldehyde functional group, which contribute to its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. In studies, it demonstrated a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL against these pathogens .

- Anticancer Properties : Investigations into its anticancer potential revealed that derivatives of benzodioxole compounds, including this compound, exhibited cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. These studies highlighted the compound's ability to induce apoptosis and disrupt mitochondrial membrane potential .

- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although the specific compound did not show significant inhibition in these assays. This suggests that the anticancer activity may not correlate with cholinesterase inhibition .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance binding affinity and reactivity .

- Signal Transduction Pathways : The compound's structure allows it to modulate signal transduction pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A recent study evaluated a series of benzodioxole derivatives for antimicrobial activity against a panel of bacterial and fungal pathogens. The results indicated that this compound had potent activity against MRSA with an MIC value significantly lower than other tested compounds .

-

Cytotoxicity Assays : In vitro assays conducted on A549 and C6 cell lines demonstrated that treatment with compounds derived from this compound led to increased early and late apoptotic cell populations compared to untreated controls .

Treatment Early Apoptotic Cells (%) Late Apoptotic Cells (%) Viability (%) Control 4.5 3.1 94.3 Compound 2 5.4 23.7 75.2 Compound 5 25.0 12.11 81.8 Cisplatin 16.3 32.4 60.5

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-Methoxy-1,3-benzodioxole-5-carbaldehyde, and how are key intermediates purified?

The compound is synthesized via multi-step protocols adapted from fluorinated benzodioxole derivatives. A typical route involves:

- Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the benzodioxole core.

- Methoxy group installation via nucleophilic substitution or protective group strategies (e.g., methoxymethoxy as a transient group ).

- Purification : Column chromatography (silica gel, 200–300 mesh) with eluents like petroleum ether/ethyl acetate (10:1) to isolate intermediates. Final crystallization uses hexane/ethyl acetate (5:1) for slow evaporation, yielding high-purity crystals .

Key validation : (e.g., δ 10.14 ppm for aldehyde proton) and HRMS (e.g., m/z 279.19 for ) confirm structural integrity .

Q. How do spectroscopic techniques (NMR, MS) characterize this compound, and what are critical spectral markers?

- (600 MHz, CDCl):

- Aldehyde proton: Singlet at δ 10.14 ppm.

- Aromatic protons: δ 7.42 ppm (singlet, 1H, ArH).

- Methoxymethoxy groups: δ 3.62 ppm (OCH) and δ 5.09 ppm (CH) .

- (150 MHz):

- Aldehyde carbon at δ 188 ppm; aromatic carbons between δ 102–155 ppm .

- HRMS : Exact mass matching theoretical (279.19) confirms molecular formula .

Advanced Research Questions

Q. How are crystallographic challenges (e.g., disorder in fluorinated groups) addressed during structural refinement?

The CF group in derivatives exhibits rotational disorder, split into two sites with occupancies 0.888(6) and 0.112(6). Refinement strategies include:

- Restraints : Applying geometric constraints on bond lengths and angles for disordered fluorine atoms.

- Riding hydrogen models : Fixed C–H distances (0.95–0.99 Å) and isotropic displacement parameters () .

- Validation : R-factor convergence (< 0.05) and electron density maps ensure accuracy .

Q. How do methoxy and trifluoromethyl substituents influence reactivity and biological activity?

- Lipophilicity enhancement : The CF group increases log, improving membrane permeability and pharmacokinetics.

- Electronic effects : Methoxy groups donate electron density, stabilizing intermediates in nucleophilic reactions (e.g., aldehyde condensation).

- Biological relevance : Fluorinated analogs show enhanced herbicidal and fungicidal activity compared to non-fluorinated derivatives, likely due to improved target binding and metabolic stability .

Q. What contradictions exist in synthetic yields across literature methods, and how can they be resolved?

Discrepancies in yields arise from:

- Protective group efficiency : Methoxymethoxy groups may hydrolyze prematurely under acidic conditions, reducing aldehyde yields.

- Optimization : Adjusting reaction temperature (e.g., < 0°C for formylation steps) and catalyst loadings (e.g., Lewis acids like AlCl) improves reproducibility .

Q. How is computational modeling used to predict regioselectivity in derivatization reactions?

- DFT calculations : Predict electrophilic aromatic substitution sites (e.g., para to methoxy groups) based on frontier molecular orbitals.

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. What analytical pitfalls occur in interpreting 1H-NMR^1 \text{H-NMR}1H-NMR data for closely related analogs?

- Signal overlap : Aromatic protons near δ 7.4–7.6 ppm may mask impurities. Use -DEPT or 2D NMR (COSY, HSQC) to resolve assignments.

- Solvent artifacts : Residual ethyl acetate in crystallization solvents can produce δ 1.2–4.1 ppm signals; thorough drying is critical .

Q. How does steric hindrance from the benzodioxole ring affect catalytic reactions (e.g., cross-coupling)?

Properties

IUPAC Name |

6-methoxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYDDIPUGCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206495 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-00-7 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.